Tetragastrin

Übersicht

Beschreibung

Cholecystokinin-Tetrapeptid, auch bekannt als Tetragastrin, ist ein Peptidfragment, das aus dem größeren Peptidhormon Cholecystokinin gewonnen wird. Diese Verbindung ist vor allem für ihre Rolle im Gehirn als Angstreizmittel bekannt, d. h. sie kann Angst induzieren. Es wird auch in der wissenschaftlichen Forschung verwendet, um Panikattacken zu induzieren, um neue anxiolytische Medikamente zu testen .

Wissenschaftliche Forschungsanwendungen

Cholecystokinin-Tetrapeptid wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere in den Bereichen:

Chemie: Als Modellpeptid zur Untersuchung der Peptidsynthese und -modifikation.

Biologie: Um die Rolle von Cholecystokinin in verschiedenen biologischen Prozessen zu untersuchen, darunter Verdauung und Neurotransmission.

Medizin: Um Panikattacken in klinischen Studien zu induzieren, die auf die Entwicklung neuer Behandlungen für Angststörungen abzielen.

Industrie: Bei der Entwicklung von diagnostischen Instrumenten und Assays zum Nachweis der Cholecystokininaktivität

Wirkmechanismus

Cholecystokinin-Tetrapeptid übt seine Wirkungen aus, indem es an Cholecystokininrezeptoren, insbesondere den CCK2-Rezeptor, im Gehirn bindet. Diese Bindung löst eine Kaskade intrazellulärer Ereignisse aus, die zur Freisetzung von Neurotransmittern wie Gamma-Aminobuttersäure (GABA) und Serotonin führt. Diese Neurotransmitter spielen eine entscheidende Rolle bei der Regulierung von Angst- und Panikreaktionen. Die Wirkung des Peptids ist schnell, aber kurzlebig, da es durch Plasmaproteaseenzyme schnell abgebaut wird .

Wirkmechanismus

Target of Action

Tetragastrin, also known as Cholecystokinin tetrapeptide (CCK-4), is a peptide fragment derived from the larger peptide hormone cholecystokinin . It primarily acts on the Cholecystokinin (CCK-4) receptors . These receptors are predominantly found in the gastrointestinal system and the central nervous system .

Mode of Action

This compound interacts with its target, the CCK-4 receptors, to stimulate various physiological responses. It enhances the amplitude of spontaneous contractions in a dose-dependent manner in the smooth muscles of the human stomach . At high concentrations, it can evoke contracture . The membrane depolarization and enhanced amplitude of contraction induced by this compound are partially mediated via cholinergic neurons .

Biochemical Pathways

The effects of this compound on the membrane depolarization and plateau potential are closely related to sodium [Na] and calcium [Ca] respectively . The prolonged plateau potential of the slow wave results in an increase in the amplitude of contractions . This indicates that this compound affects the biochemical pathways involving sodium and calcium ions in the smooth muscle cells of the stomach.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). To improve the intestinal absorption of this compound, lipophilic derivatives of this compound have been synthesized . These derivatives showed more lipophilicity than the parent this compound and resulted in stronger stimulation of gastric acid secretion after intravenous administration .

Result of Action

The primary result of this compound’s action is the stimulation of gastric secretion . It enhances the amplitude of spontaneous contractions in the smooth muscles of the human stomach . This leads to an increase in gastric acid secretion, which plays a crucial role in digestion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its action. Secretin, a hormone involved in the regulation of gastric acid secretion, can suppress the generation of the slow wave and partially reduce the depolarization, the wave frequency, and the plateau phase when these had been increased by pretreatment with this compound .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cholecystokinin-Tetrapeptid wird mit Standardmethoden der Festphasenpeptidsynthese (SPPS) synthetisiert. Der Prozess beinhaltet die schrittweise Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die typischen Reaktionsbedingungen umfassen die Verwendung von Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluorophosphat) und Basen wie DIPEA (N,N-Diisopropylethylamin), um die Bildung von Peptidbindungen zu erleichtern. Das Endprodukt wird mit einer Mischung aus Trifluoressigsäure (TFA) und Scavengern vom Harz abgespalten, um Schutzgruppen zu entfernen und das freie Peptid freizusetzen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Cholecystokinin-Tetrapeptid folgt ähnlichen Prinzipien wie die Laborsynthese, allerdings in größerem Maßstab. Häufig werden automatisierte Peptidsynthesizer eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Die Reinigung des Peptids erfolgt typischerweise durch Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit zu gewährleisten, die für Forschungs- und pharmazeutische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cholecystokinin-Tetrapeptid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Methioninrest auftreten und zur Bildung von Methioninsulfoxid führen.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber die Reduktion von Disulfidbrücken beinhalten, falls vorhanden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate mit Schutzgruppen, Kupplungsreagenzien wie HBTU und Basen wie DIPEA.

Hauptprodukte

Oxidation: Methioninsulfoxidderivate.

Reduktion: Reduzierte Formen des Peptids mit freien Thiolgruppen.

Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cholecystokinin-Oktapeptid (CCK-8): Ein längeres Peptid mit ähnlichen, aber stärkeren Wirkungen auf das Verdauungssystem und das zentrale Nervensystem.

Cholecystokinin-58 (CCK-58): Ein vollständiges Peptid mit breiteren physiologischen Rollen, einschließlich der Stimulation der Freisetzung von Verdauungsenzymen und Galle.

Pentagastrin: Ein synthetisches Peptid, das dem Cholecystokinin-Tetrapeptid ähnelt und in diagnostischen Tests zur Bestimmung der Magensäuresekretion verwendet wird

Einzigartigkeit

Cholecystokinin-Tetrapeptid ist einzigartig in seiner Fähigkeit, bei sehr niedrigen Dosen zuverlässig Angst und Panik Symptome beim Menschen zu induzieren. Diese Eigenschaft macht es zu einem unschätzbaren Werkzeug bei der Untersuchung von Angststörungen und der Entwicklung neuer anxiolytischer Medikamente .

Biologische Aktivität

Tetragastrin, also known as cholecystokinin tetrapeptide (CCK-4), is a peptide derived from the larger cholecystokinin hormone. It has garnered significant attention in biomedical research due to its diverse biological activities, particularly in the context of anxiety and gastrointestinal functions. This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and research findings.

- Chemical Formula : CHNOS

- Molar Mass : 597.69 g/mol

- Bioavailability : 100% (when administered intravenously)

- Elimination Half-Life : Approximately 13 minutes

- Administration Route : Intravenous (IV) only due to its peptide nature .

This compound primarily acts through the cholecystokinin receptor type 2 (CCK2R), which is involved in various physiological processes including:

- Anxiogenic Effects : this compound is known to induce anxiety-like symptoms when administered in doses as low as 50 μg. This property makes it a valuable tool in research for inducing panic attacks in clinical settings .

- Gastrointestinal Function : It plays a role in stimulating gastric acid secretion and pepsin release through gastrin release mechanisms .

Anxiogenic Activity

A study involving patients with panic disorder demonstrated that intravenous administration of CCK-4 resulted in a dose-dependent increase in anxiety and panic responses. The incidence of panic attacks increased significantly with higher doses:

| Dose (μg) | Incidence of Panic Attacks (%) |

|---|---|

| 10 | 17 |

| 15 | 64 |

| 20 | 75 |

| 25 | 75 |

| Placebo | 0 |

This study highlighted the potential of this compound as a model for testing anxiolytic drugs .

Gastrointestinal Effects

Research has shown that this compound can stimulate gastric acid secretion. In an experimental setup with gastric fistula dogs, graded doses of bombesin and synthetic gastrin were administered to observe their effects on gastric acid and pepsin output. The results indicated a proportional relationship between serum gastrin levels and gastric secretions:

- Half-maximal Dose for Gastrin Release : 200 pmol/kg/h

- Maximum Acid Secretion Relative to G-17 : Only reached 62% at peak levels before declining .

Research Findings and Implications

Recent studies have explored the trophic effects of this compound on gastric tissues. A histometric analysis conducted on rats revealed significant changes in the size of nuclei in parietal cells, indicating that this compound may have growth-promoting effects on gastric epithelium .

Furthermore, the role of this compound in cancer biology is being investigated. Elevated gastrin levels have been associated with gastric adenocarcinoma, suggesting that this compound might play a role in tumor progression via mechanisms involving connective tissue growth factor (CTGF) expression .

Eigenschaften

IUPAC Name |

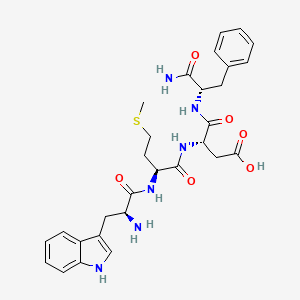

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37)/t20-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYLYUZOGHTBRF-BIHRQFPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027522 | |

| Record name | L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetragastrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1947-37-1 | |

| Record name | Tetragastrin [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAGASTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OL293AV80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetragastrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.